Benzoic acid, 2-(4-(4-bromophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)-
Description
The compound Benzoic acid, 2-(4-(4-bromophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- features a benzoic acid core linked to a hydrazide group, which is further substituted with a 4-bromophenyl moiety via a hydroxy-dioxo-butenyl chain. The (Z)-configuration denotes the spatial arrangement around the double bond in the butenyl group.
Properties
CAS No. |
149990-77-2 |
|---|---|
Molecular Formula |
C17H13BrN2O4 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N'-[(Z)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoyl]benzohydrazide |
InChI |
InChI=1S/C17H13BrN2O4/c18-13-8-6-11(7-9-13)14(21)10-15(22)17(24)20-19-16(23)12-4-2-1-3-5-12/h1-10,21H,(H,19,23)(H,20,24)/b14-10- |
InChI Key |
TWHQIWIUFTXHHJ-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Biological Activity
Benzoic acid derivatives, particularly hydrazides, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-(4-(4-bromophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- (CAS: 149990-77-2) is a notable example that has been investigated for its potential therapeutic applications. This article presents an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for Benzoic acid, 2-(4-(4-bromophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide is , with a molecular weight of 373.20 g/mol. The structure features a benzoic acid moiety linked to a hydrazide group, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various hydrazide derivatives. For instance, a related study synthesized a series of hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid and evaluated their activity against several microbial strains. Some compounds demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 3.91 µg/mL . While specific data on the bromophenyl derivative is limited, the structural similarities suggest potential for similar antimicrobial efficacy.
Antiproliferative Activity
The antiproliferative effects of benzoic acid derivatives have also been extensively studied. A related compound exhibited selective cytotoxicity against various human cancer cell lines (e.g., HepG2 and LN-229), with IC50 values indicating potent inhibition of cell proliferation . The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest.
Case Studies
- In Vitro Studies : A study focused on the synthesis and bioactivity of hydrazide derivatives reported that certain compounds exhibited promising antiproliferative activity against cancer cell lines with IC50 values ranging from 0.77 µM to higher concentrations depending on the substituents attached to the hydrazide group .
- In Vivo Studies : The toxicity and bioactivity were also assessed using zebrafish embryos in accordance with OECD guidelines. The results indicated low to moderate toxicity levels for some derivatives, suggesting a favorable safety profile for further development .
The biological activity of Benzoic acid derivatives can be attributed to several mechanisms:
- Antioxidant Activity : Many hydrazides exhibit antioxidant properties by scavenging free radicals, which contributes to their antiproliferative effects .
- Enzyme Inhibition : Some studies suggest that certain benzoic acid derivatives act as inhibitors for enzymes such as soluble epoxide hydrolase (sEH), which plays a role in regulating vascular inflammation and hypertension .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
- The target compound’s 4-bromophenyl group distinguishes it from phenyl-substituted analogs (e.g., ). Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to smaller halogens like chlorine .
- The hydrazide linkage is a common feature among antifungal and antimicrobial agents (e.g., and ). However, substituents like trifluoromethyl or dichlorobenzoyl influence solubility and potency .
- Stereochemistry: The (Z)-configuration in the target compound may impose spatial constraints affecting molecular interactions, unlike non-stereospecific analogs .
Antifungal and Antimicrobial Activity
- Salicylanilide esters with 4-(trifluoromethyl)benzoic acid () exhibit potent antifungal activity (MIC ≥0.49 µmol/L against molds). The 4-bromophenyl analog in the target compound may share similar mechanisms but require evaluation for solubility limitations noted in trifluoromethyl derivatives .
- The target compound’s dihydroxy-dioxo chain could improve membrane permeability compared to simple hydrazides .
Enzyme Inhibition
- Benzoic acid hydrazide analogs () inhibit myeloperoxidase (MPO) via heme ejection. The target compound’s hydrazide group may enable similar inhibition, but the bulky bromophenyl and hydroxy-dioxo groups could alter binding kinetics .
Physicochemical and Pharmacokinetic Considerations
- Solubility : highlights solubility challenges in 4-(trifluoromethyl)benzoates, which may extend to the target compound due to its hydrophobic bromophenyl group. Structural modifications (e.g., polar hydroxy groups) could mitigate this .
- Metabolism: p-Aminobenzoic acid hydrazides undergo hepatic microsomal metabolism (). The target compound’s bromophenyl substituent may slow metabolic degradation, enhancing bioavailability .
Q & A
Basic: What synthetic methodologies are recommended for preparing (Z)-configured benzoic acid hydrazide derivatives?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Step 1: Formation of the hydrazide moiety via condensation of benzoic acid derivatives with hydrazine hydrate. For example, methyl esters (e.g., methyl 4-hydroxybenzoate) react with hydrazine in ethanol under reflux to yield the hydrazide intermediate .
- Step 2: Introduction of the 4-(4-bromophenyl)-2-hydroxy-1,4-dioxo-2-butenyl group using selective coupling reagents. Knoevenagel or Michael addition reactions are common, with careful control of reaction conditions (e.g., temperature, solvent polarity) to favor the (Z)-isomer .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol is used to isolate the product (>97% purity). Purity should be verified via HPLC or ¹H-NMR .
Basic: How can the stereochemical configuration (Z/E) and structural integrity of this compound be confirmed?
Answer:
A combination of spectroscopic and computational methods is essential:
- ¹H-NMR: Key diagnostic signals include coupling constants (e.g., vicinal protons on the butenyl group) and deshielded hydroxy protons (~δ 12 ppm) .
- X-ray Crystallography: Definitive confirmation of the (Z)-configuration requires single-crystal analysis, as seen in structurally similar hydrazide derivatives .
- IR Spectroscopy: Stretching frequencies for C=O (1700–1750 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate the hydrazide and α,β-diketo functionalities .
Advanced: What mechanistic insights explain the inhibition of myeloperoxidase (MPO) by benzoic acid hydrazide analogs?
Answer:
Studies indicate a two-step inhibition mechanism :
Heme Ejection: The hydrazide group binds to MPO’s active site, inducing ordered cleavage of ester bonds and releasing heme without requiring iron oxidation. This is confirmed via UV-vis spectroscopy (Soret band disappearance at 430 nm) .
Irreversible Inactivation: Loss of heme disrupts MPO’s catalytic cycle, as shown by fluorogenic substrate assays (e.g., ADHP oxidation kinetics) .
Methodological Note: Comparative kinetic analysis (pre-steady-state vs. steady-state) distinguishes this mechanism from single-step inhibitors.
Advanced: How does the (Z)-configuration influence biological activity compared to the (E)-isomer?
Answer:
The (Z)-isomer exhibits enhanced bioactivity due to:
- Spatial Alignment: The planar geometry of the (Z)-form optimizes interactions with target proteins (e.g., MPO’s hydrophobic pockets), validated via molecular docking simulations .
- Solubility and Stability: The (Z)-configuration may improve aqueous solubility (via intramolecular H-bonding of the hydroxy group) and metabolic stability, as shown in pharmacokinetic studies of analogous compounds .
Experimental Design: Isomer-specific activity is assessed using chiral HPLC to separate (Z)/(E) forms, followed by in vitro bioassays (e.g., IC₅₀ determination) .
Data Contradiction Analysis: How should researchers address discrepancies in reported biological activities of this compound?
Answer:
Discrepancies often arise from:
- Purity Variability: Commercial samples (e.g., >97% purity by HLC vs. 90% by TFS) may contain impurities that interfere with assays. Always verify purity via orthogonal methods (e.g., LC-MS) .
- Assay Conditions: Differences in buffer pH, substrate concentration (e.g., H₂O₂ levels in MPO assays), or cell lines can alter results. Standardize protocols using controls like 4-aminobenzoic acid hydrazide .
- Isomeric Contamination: Unresolved (Z)/(E) mixtures in earlier studies may skew data. Use enantioselective synthesis and chiral analysis to ensure isomer homogeneity .
Advanced: What strategies optimize the compound’s stability during storage for long-term studies?
Answer:
- Storage Conditions: Lyophilized samples stored at -20°C under argon show minimal degradation over 6 months (assessed via ¹H-NMR). Avoid aqueous solutions due to hydrolysis of the hydrazide bond .
- Light Sensitivity: Protect from UV exposure (use amber vials) to prevent photo-isomerization or radical formation, as observed in analogues with α,β-diketo groups .
Methodological Challenge: How to resolve overlapping spectral signals in characterizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
